PIKfyve Lipid Kinase Inhibition: A Unique Target Profile Absent in the Benzamide Analog
N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide shows inhibitory activity against the lipid kinase PIKfyve (IC50 = 5.75 µM) [1]. This is a distinct target profile compared to its closest structural relative, a simple benzamide analog lacking the piperidine ring. That analog, N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, was found to be inactive against PIKfyve but instead inhibited the drug efflux transporter P-glycoprotein (ABCB1) with an IC50 of 27 µM [2]. The piperidine-4-carboxamide linker is therefore essential for shifting target engagement from a membrane transporter to an intracellular lipid kinase.
| Evidence Dimension | Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 5.75 µM (PIKfyve) |
| Comparator Or Baseline | N-(4-bromophenyl)-3,4,5-trimethoxybenzamide; IC50 = 27 µM (P-gp/ABCB1) |
| Quantified Difference | Complete target shift (Kinase vs. Transporter); ~4.7-fold difference in potency at respective targets. |
| Conditions | Target Compound: Cama Biosciences PIKfyve biochemical assay. Comparator: MDCK-MDR1 cell-based calcein AM accumulation assay. |
Why This Matters
This evidence proves the piperidine linker is a critical determinant of target selectivity, making this compound the only choice for projects requiring a PIKfyve-active probe with this specific chemotype.
- [1] BindingDB. BDBM645410. Affinity Data IC50: 5.75E+3 nM. PIKfyve Biochemical Assay. View Source
- [2] BindingDB. BDBM50363079. Affinity Data IC50: 2.70E+4 nM. MDCK-MDR1 cells against ABCB1. View Source
